molecular formula C7H10N2O3 B13316376 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B13316376
M. Wt: 170.17 g/mol
InChI Key: KBUAAUYMQMVAHF-UHFFFAOYSA-N
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Description

2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is an organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with methoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine and a solvent like dichloromethane. The mixture is stirred under an ice-water bath, and chloroacetyl chloride is added dropwise to the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2-(1H-pyrazol-5-yl)acetic acid: Similar structure but lacks the methyl group on the pyrazole ring.

    2-Methoxy-2-(3-methyl-1H-pyrazol-5-yl)acetic acid: Similar structure with the methyl group at a different position on the pyrazole ring.

Uniqueness

2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group and the methyl group on the pyrazole ring can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-methoxy-2-(2-methylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C7H10N2O3/c1-9-5(3-4-8-9)6(12-2)7(10)11/h3-4,6H,1-2H3,(H,10,11)

InChI Key

KBUAAUYMQMVAHF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)OC

Origin of Product

United States

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